Cas no 1241690-75-4 (N-(3-Methylphenyl)-4-[(2-phenylethenyl)sulfonyl]-1-piperazineacetamide)
N-(3-Methylphenyl)-4-[(2-phenylethenyl)sulfonyl]-1-piperazineacetamide Chemical and Physical Properties
Names and Identifiers
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- Z31017261
- N-(3-methylphenyl)-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]acetamide
- N-(3-methylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide
- 1241690-75-4
- EN300-26586972
- N-(3-Methylphenyl)-4-[(2-phenylethenyl)sulfonyl]-1-piperazineacetamide
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- Inchi: 1S/C21H25N3O3S/c1-18-6-5-9-20(16-18)22-21(25)17-23-11-13-24(14-12-23)28(26,27)15-10-19-7-3-2-4-8-19/h2-10,15-16H,11-14,17H2,1H3,(H,22,25)
- InChI Key: FMWGGVRRNSPOCE-UHFFFAOYSA-N
- SMILES: N1(CC(NC2=CC=CC(C)=C2)=O)CCN(S(C=CC2=CC=CC=C2)(=O)=O)CC1
Computed Properties
- Exact Mass: 399.16166284g/mol
- Monoisotopic Mass: 399.16166284g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 28
- Rotatable Bond Count: 6
- Complexity: 630
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 78.1Ų
Experimental Properties
- Density: 1.29±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- pka: 14.61±0.70(Predicted)
N-(3-Methylphenyl)-4-[(2-phenylethenyl)sulfonyl]-1-piperazineacetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26586972-0.05g |
N-(3-methylphenyl)-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]acetamide |
1241690-75-4 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
N-(3-Methylphenyl)-4-[(2-phenylethenyl)sulfonyl]-1-piperazineacetamide Related Literature
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
Additional information on N-(3-Methylphenyl)-4-[(2-phenylethenyl)sulfonyl]-1-piperazineacetamide
Comprehensive Overview of N-(3-Methylphenyl)-4-[(2-phenylethenyl)sulfonyl]-1-piperazineacetamide (CAS 1241690-75-4): Properties and Applications
N-(3-Methylphenyl)-4-[(2-phenylethenyl)sulfonyl]-1-piperazineacetamide (CAS 1241690-75-4) is a synthetic organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural features and potential applications. This compound, often referred to by its abbreviated name or CAS number, belongs to the class of sulfonamide derivatives, which are known for their diverse biological activities. The presence of both a piperazine ring and a styryl sulfone moiety in its structure makes it a promising candidate for further exploration in drug discovery and development.
In recent years, researchers have shown increasing interest in sulfonyl-containing compounds like N-(3-Methylphenyl)-4-[(2-phenylethenyl)sulfonyl]-1-piperazineacetamide due to their potential as kinase inhibitors or modulators of cellular signaling pathways. The compound's CAS 1241690-75-4 has become a frequent search term in scientific databases, reflecting the growing demand for information about its physicochemical properties, synthetic routes, and biological activities. Its structural complexity, featuring both aromatic and heterocyclic components, offers multiple sites for molecular interactions, making it a valuable scaffold for medicinal chemistry studies.
The pharmaceutical industry has particularly focused on piperazine-based compounds such as this one, as they often demonstrate improved pharmacokinetic profiles compared to simpler molecules. The sulfonyl linker in N-(3-Methylphenyl)-4-[(2-phenylethenyl)sulfonyl]-1-piperazineacetamide contributes to its stability and may influence its binding affinity to biological targets. Current research trends indicate that scientists are investigating its potential applications in addressing various health challenges, aligning with the global focus on developing novel therapeutic agents for complex diseases.
From a chemical perspective, CAS 1241690-75-4 exhibits several interesting characteristics. The compound's molecular weight, solubility profile, and stability under different conditions are frequently searched parameters, as these properties are crucial for its potential formulation and delivery. The styryl sulfone component, in particular, has drawn attention due to its electron-withdrawing properties and potential role in facilitating specific molecular interactions. These features make the compound a subject of ongoing structure-activity relationship (SAR) studies in various research institutions.
In the context of current scientific trends, N-(3-Methylphenyl)-4-[(2-phenylethenyl)sulfonyl]-1-piperazineacetamide represents an important example of how rational drug design approaches can yield compounds with tailored properties. The integration of computational chemistry methods with experimental validation has accelerated research on such molecules, addressing common questions about their binding modes and potential therapeutic indications. This aligns with the broader pharmaceutical industry's shift toward targeted therapies and personalized medicine approaches.
The synthesis of CAS 1241690-75-4 typically involves multi-step organic reactions, with researchers constantly optimizing the process to improve yield and purity. Recent publications have described various synthetic strategies, reflecting the compound's importance in medicinal chemistry. The piperazineacetamide core, combined with the vinyl sulfone functionality, creates opportunities for further structural modifications, making it a versatile intermediate for developing more specialized derivatives with enhanced biological activities.
Quality control and analytical characterization of N-(3-Methylphenyl)-4-[(2-phenylethenyl)sulfonyl]-1-piperazineacetamide are critical aspects of its research and potential development. Advanced techniques such as HPLC, mass spectrometry, and NMR spectroscopy are routinely employed to verify the compound's identity and purity. These analytical methods have become standard search terms associated with this compound, as researchers seek to establish robust protocols for its characterization in different matrices and formulations.
Looking forward, the scientific community continues to explore the full potential of CAS 1241690-75-4 and related compounds. With increasing interest in small molecule therapeutics and targeted drug delivery systems, this molecule's unique combination of structural features positions it as an important subject for ongoing investigation. Future research directions may include detailed pharmacological profiling, formulation optimization, and exploration of potential synergistic effects with other therapeutic agents, addressing some of the most pressing questions in contemporary drug development.
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